molecular formula C11H16O B566533 3,6-Dimethyl-2-propan-2-ylphenol CAS No. 108929-09-5

3,6-Dimethyl-2-propan-2-ylphenol

Cat. No.: B566533
CAS No.: 108929-09-5
M. Wt: 164.248
InChI Key: APYKTELMGOJSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-2-propan-2-ylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methyl groups and an isopropyl group attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2-propan-2-ylphenol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-propan-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,6-Dimethyl-2-propan-2-ylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenol
  • 2,6-Dimethylphenol
  • 4-Isopropylphenol

Comparison

3,6-Dimethyl-2-propan-2-ylphenol is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .

Properties

CAS No.

108929-09-5

Molecular Formula

C11H16O

Molecular Weight

164.248

IUPAC Name

3,6-dimethyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-7(2)10-8(3)5-6-9(4)11(10)12/h5-7,12H,1-4H3

InChI Key

APYKTELMGOJSIN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)O)C(C)C

Synonyms

Phenol, 3,6-dimethyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.